An In-depth Technical Guide to the Synthesis of Bis(16-Hydroxyhexadecyl) Disulfide
An In-depth Technical Guide to the Synthesis of Bis(16-Hydroxyhexadecyl) Disulfide
This guide provides a comprehensive, technically detailed protocol for the synthesis of Bis(16-hydroxyhexadecyl) disulfide, a long-chain aliphatic disulfide with terminal hydroxyl groups. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible method for the preparation of this compound. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction
Bis(16-hydroxyhexadecyl) disulfide is a valuable bifunctional molecule characterized by a long C16 alkyl chain, a central disulfide bond, and terminal hydroxyl groups. These structural features impart unique properties, making it a target of interest in various fields. The disulfide bond can be reversibly cleaved under reducing conditions, a property exploited in drug delivery systems for controlled release. The long alkyl chains promote self-assembly and formation of monolayers on surfaces like gold, while the terminal hydroxyl groups provide a site for further functionalization. Applications range from the development of responsive biomaterials and nanoparticle coatings to the creation of specialized surfactants and liquid crystals.
This guide details a two-step synthetic approach, commencing with the preparation of the thiol precursor, 16-mercaptohexadecan-1-ol, followed by its oxidative dimerization to the target disulfide.
Synthesis Pathway Overview
The synthesis of Bis(16-hydroxyhexadecyl) disulfide is achieved through a two-stage process:
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Synthesis of 16-Mercaptohexadecan-1-ol: This precursor is synthesized from a commercially available starting material, 16-bromohexadecan-1-ol, via a nucleophilic substitution reaction with a thiol surrogate.
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Oxidation to Bis(16-hydroxyhexadecyl) Disulfide: The purified 16-mercaptohexadecan-1-ol is then oxidized to form the desired disulfide. Several oxidation methods are available, with this guide focusing on a mild and efficient dimethyl sulfoxide (DMSO)-based oxidation.
Figure 1: A general workflow for the synthesis of Bis(16-hydroxyhexadecyl) disulfide.
Part 1: Synthesis of 16-Mercaptohexadecan-1-ol
The initial step involves the conversion of the terminal bromide of 16-bromohexadecan-1-ol to a thiol group. A common and effective method utilizes thiourea to form a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 16-Bromohexadecan-1-ol | 321.34 | 10.0 g | 0.031 |
| Thiourea | 76.12 | 2.6 g | 0.034 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 g | 0.063 |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
| Deionized Water | 18.02 | 25 mL | - |
| Hydrochloric Acid (HCl), 1M | 36.46 | As needed | - |
Procedure:
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Formation of the Isothiouronium Salt:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.031 mol) of 16-bromohexadecan-1-ol and 2.6 g (0.034 mol) of thiourea in 100 mL of ethanol.
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Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After completion, allow the mixture to cool to room temperature. The isothiouronium salt may precipitate as a white solid.
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Hydrolysis to the Thiol:
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To the reaction mixture, add a solution of 2.5 g (0.063 mol) of sodium hydroxide in 25 mL of deionized water.
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Heat the mixture to reflux for an additional 2 hours.
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After cooling to room temperature, transfer the mixture to a separatory funnel and add 100 mL of deionized water.
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Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl.
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Extract the product with diethyl ether (3 x 75 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude 16-mercaptohexadecan-1-ol as a waxy solid.
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Purification:
The crude product can be purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
Part 2: Oxidation to Bis(16-hydroxyhexadecyl) Disulfide
The oxidation of the thiol to the disulfide can be achieved using various methods, including air oxidation, hydrogen peroxide, or iodine. A particularly mild and efficient method employs dimethyl sulfoxide (DMSO) as the oxidant, often catalyzed by a small amount of iodine.[1] This method offers high selectivity and avoids over-oxidation.[2]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 16-Mercaptohexadecan-1-ol | 274.51 | 5.0 g | 0.018 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - |
| Iodine (I₂) | 253.81 | 0.23 g | 0.0009 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 50 mL | - |
Procedure:
-
Oxidation Reaction:
-
In a 100 mL round-bottom flask, dissolve 5.0 g (0.018 mol) of 16-mercaptohexadecan-1-ol in 50 mL of DMSO.
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Add a catalytic amount of iodine (0.23 g, 0.0009 mol).
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Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC by observing the disappearance of the starting thiol.
-
-
Work-up:
-
Pour the reaction mixture into 200 mL of deionized water. A white precipitate of the disulfide should form.
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Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
To remove any residual iodine, dissolve the crude product in 100 mL of dichloromethane and wash with 50 mL of saturated sodium thiosulfate solution.
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Wash the organic layer with deionized water (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification:
The crude Bis(16-hydroxyhexadecyl) disulfide can be purified by recrystallization from a solvent such as ethanol or a mixture of chloroform and methanol.[3]
Characterization of Bis(16-hydroxyhexadecyl) Disulfide
The structure and purity of the final product should be confirmed by standard analytical techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methylene protons adjacent to the hydroxyl group and the disulfide bond, as well as the long alkyl chain.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The spectrum should show a broad absorption band for the O-H stretch of the hydroxyl group and characteristic C-H stretching and bending vibrations. The absence of a peak around 2550 cm⁻¹ confirms the disappearance of the S-H bond from the starting thiol.
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Melting Point: A sharp melting point is indicative of a pure compound.
Troubleshooting and Key Considerations
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Incomplete Thiol Synthesis: If the conversion of the bromide to the thiol is incomplete, consider increasing the reaction time or using a different solvent system.
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Premature Oxidation: During the work-up of the thiol synthesis, it is crucial to work quickly and under an inert atmosphere if possible to minimize premature oxidation to the disulfide.[2]
-
Oxidation Reaction Rate: The rate of the DMSO-mediated oxidation can be influenced by temperature. Gentle heating may be applied to accelerate the reaction, but this should be done with caution to avoid side reactions.
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Purification Challenges: Long-chain aliphatic compounds can sometimes be challenging to recrystallize. Experiment with different solvent systems and cooling rates to optimize crystal formation.
References
- Sanz, R., Aguado, R., Pedrosa, M. R., & Arnáiz, F. J. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Synthesis, 2002(06), 856-858.
- Hayashi, M., Okunaga, K., Nishida, S., Kawamura, K., & Eda, K. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Tetrahedron Letters, 51(51), 6734-6736.
- Tam, J. P., & Merrifield, R. B. (1985). A mild and efficient method for the oxidative folding of peptides and proteins by dimethyl sulfoxide. Peptides: Structure and Function, Proceedings of the Ninth American Peptide Symposium, 423-426.
- Karami, B., Eskandari, K., & Ghasemzadeh, M. A. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2(1), 45-54.
- Cravotto, G., Boffa, L., Garella, D., & Barge, A. (2007).
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Wikipedia contributors. (2024, January 10). Disulfide. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
- Singh, V., & Kumar, S. (2023).
-
A novel method is developed for the oxidation of thiols to the corresponding disulfides using 20 mol % haloacid (HBr or HI) in combination with dimethyl sulfoxide. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Efficient synthesis of disulfides by air oxidation of thiols under sonication. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 15, 2026, from [Link]
- Process for purifying long chain amino acids. (n.d.). Google Patents.
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16-Bromo-1-hexadecanol. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]
- Lam, X. M., Yang, J., & Cleland, J. L. (2011). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. Biotechnology and Bioengineering, 108(8), 1858-1869.
-
16-Sulfanylhexadecan-1-ol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Purification of long chain fatty acids. (n.d.). Google Patents.
-
Purification of correctly oxidized MHC class I heavy-chain molecules under denaturing conditions: A novel strategy exploiting disulfide assisted protein folding. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
Sources
- 1. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
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